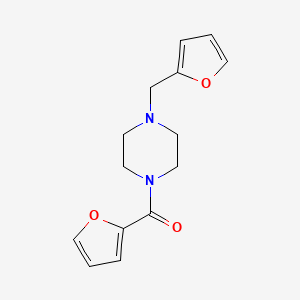

1-(2-furoyl)-4-(2-furylmethyl)piperazine

Description

Significance of Piperazine (B1678402) Scaffold in Chemical Synthesis and Materials Science

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous structural motif in synthetic chemistry. researchgate.netnih.gov Its prevalence stems from a combination of desirable physicochemical properties and synthetic versatility. The two nitrogen atoms provide sites for substitution, allowing the piperazine core to act as a flexible linker between different functional groups or pharmacophores. biosynth.com This adaptability makes it a "privileged scaffold" in drug discovery, where it is used to modulate properties like solubility, basicity, and pharmacokinetic profiles. nih.govbiosynth.com

Beyond pharmaceuticals, the piperazine scaffold is integral to materials science. Its ability to form stable complexes with metal ions has led to its use in the development of metal-organic frameworks (MOFs) and catalysts. sigmaaldrich.comchemicalbook.com Furthermore, chemical modifications of the piperazine ring are employed to create specialized materials, including charge-transfer polymers for solar cells and monodisperse microsphere materials. nih.gov

Role of Furan (B31954) Moieties in Chemical Diversity and Molecular Architecture

Furan, a five-membered aromatic heterocycle containing one oxygen atom, is another cornerstone of synthetic chemistry. nih.gov It is found in numerous natural products and serves as a versatile precursor for a wide range of more complex molecules. nih.govresearchgate.net The reactivity of the furan ring, which can undergo reactions like electrophilic aromatic substitution and Diels-Alder cycloadditions, allows for its transformation into various five-, six-, and seven-membered ring systems. nih.gov

This reactivity is harnessed by synthetic chemists to build molecular diversity. Furan derivatives are key components in pharmaceuticals, agrochemicals, and polymers. researchgate.netgoogle.com For instance, the furan ring is a structural feature in some antibacterial and anti-inflammatory agents. In materials science, furan-based monomers are used to produce polymers like polyfurfuryl alcohol, which results in materials with high thermal stability. researchgate.net

Contextualizing 1-(2-furoyl)-4-(2-furylmethyl)piperazine within Advanced Heterocyclic Compound Research

The compound 1-(2-furoyl)-4-(2-furylmethyl)piperazine represents a specific example of a disubstituted piperazine, combining the structural features of both furan and piperazine. This molecule is constructed from a central piperazine ring, acylated at one nitrogen with a 2-furoyl group and alkylated at the other with a 2-furylmethyl (furfuryl) group.

While specific research on 1-(2-furoyl)-4-(2-furylmethyl)piperazine is not extensively documented in publicly available literature, its synthesis can be logically inferred from established chemical principles. The likely synthetic route involves a two-step process starting with piperazine. The first step would be the acylation with 2-furoyl chloride to form the intermediate 1-(2-furoyl)piperazine (B32637). chemicalbook.com This intermediate, a known compound, can then be subjected to alkylation. A known general method for preparing such derivatives involves the alkylation of 1-(2-furoyl)piperazine to produce various 1-(2-furoyl)-4-alkyl-piperazines. The introduction of the 2-furylmethyl group at the second nitrogen atom would complete the synthesis of the target molecule.

The combination of two furan rings and a piperazine core suggests potential research interest in several areas. Furan-piperazine derivatives have been investigated for a range of biological activities. For example, novel classes of furan-piperazine compounds have been characterized as potent sodium channel blockers for the potential treatment of neuropathic pain. nih.gov Other research has focused on synthesizing furan- and piperazine-containing compounds for evaluation as fungicidal and herbicidal agents in agriculture. researchgate.net Given these precedents, 1-(2-furoyl)-4-(2-furylmethyl)piperazine can be contextualized as a candidate for investigation in medicinal chemistry and agrochemical research.

Overview of Research Methodologies Applicable to Novel Organic Compounds

The characterization and study of a novel organic compound like 1-(2-furoyl)-4-(2-furylmethyl)piperazine involve a suite of established research methodologies. The initial step after synthesis is structural elucidation and purity confirmation.

Spectroscopic and Spectrometric Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule, confirming the connectivity of the furoyl, piperazine, and furylmethyl groups.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to determine the molecular weight of the compound and can provide fragmentation patterns that further support the proposed structure.

Infrared (IR) Spectroscopy: IR analysis helps to identify the presence of key functional groups, such as the amide carbonyl (C=O) from the furoyl group and the C-O-C bonds within the furan rings.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis reaction.

Advanced Methodologies:

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state.

Computational Chemistry: Modern research often employs computational modeling to predict properties such as molecular geometry, electronic distribution, and potential interactions with biological targets, guiding further experimental work.

These methodologies, from basic structural confirmation to advanced computational analysis, form the standard toolkit for chemists to thoroughly characterize and explore the potential applications of new synthetic organic compounds.

Data Tables

The following tables provide physicochemical data for 1-(2-furoyl)-4-(2-furylmethyl)piperazine and its known precursor, 1-(2-furoyl)piperazine.

Table 1: Computed Physicochemical Properties for 1-(2-furoyl)-4-(2-furylmethyl)piperazine Data in this table are computationally predicted and have not been experimentally verified.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₃ |

| Molecular Weight | 260.29 g/mol |

| IUPAC Name | 4-(furan-2-ylmethyl)piperazin-1-ylmethanone |

| Canonical SMILES | C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=CO3 |

Table 2: Experimental and Computed Properties of 1-(2-furoyl)piperazine This table contains experimentally determined and computed data for the precursor compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 40172-95-0 | chemicalbook.com |

| Molecular Formula | C₉H₁₂N₂O₂ | chemicalbook.com |

| Molecular Weight | 180.20 g/mol | chemicalbook.com |

| Melting Point | 67-70 °C | chemicalbook.com |

| Boiling Point | 137-140 °C (at 0.1 mmHg) | |

| IUPAC Name | furan-2-yl(piperazin-1-yl)methanone | biosynth.com |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=CO2 | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-14(13-4-2-10-19-13)16-7-5-15(6-8-16)11-12-3-1-9-18-12/h1-4,9-10H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNXCHJBGDRYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 2 Furoyl 4 2 Furylmethyl Piperazine

Retrosynthetic Analysis of the 1-(2-furoyl)-4-(2-furylmethyl)piperazine Framework

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials, thus providing a logical roadmap for its synthesis. scitepress.orgamazonaws.com For 1-(2-furoyl)-4-(2-furylmethyl)piperazine, the most logical disconnections are at the two C-N bonds of the piperazine (B1678402) ring, specifically the amide and the tertiary amine linkages.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the N-alkyl bond (the bond between the piperazine nitrogen and the furylmethyl group) first. This leads to two key intermediates: 1-(2-furoyl)piperazine (B32637) and a 2-furylmethyl electrophile (such as 2-furfuryl chloride). Further disconnection of the N-acyl bond in 1-(2-furoyl)piperazine reveals piperazine and an activated form of 2-furoic acid, such as 2-furoyl chloride . This suggests a stepwise synthesis involving initial acylation of piperazine followed by alkylation.

Pathway B: Initial disconnection of the N-acyl bond. This would generate 1-(2-furylmethyl)piperazine (B1269322) and 2-furoyl chloride . Subsequent disconnection of the N-alkyl bond in 1-(2-furylmethyl)piperazine yields piperazine and a 2-furylmethyl electrophile . This pathway also points to a stepwise synthesis, but with the order of functionalization reversed: alkylation followed by acylation.

A third, convergent approach could also be considered, where the piperazine ring is formed from precursors already bearing the furoyl and furylmethyl moieties, though this is often more complex. organic-chemistry.org Based on the availability of starting materials and the reactivity of the intermediates, the stepwise approaches are generally more practical.

Detailed Synthetic Pathways for 1-(2-furoyl)-4-(2-furylmethyl)piperazine

N-Acylation Approaches for Introducing the Furoyl Group

The introduction of the 2-furoyl group is typically accomplished through the reaction of piperazine with an activated derivative of 2-furoic acid, most commonly 2-furoyl chloride. To achieve mono-acylation and prevent the formation of the disubstituted by-product, 1,4-bis(2-furoyl)piperazine, an excess of piperazine is often used.

A well-documented procedure involves the reaction of piperazine hexahydrate with 2-furoyl chloride in an aqueous medium. The pH of the reaction is carefully controlled to remain around 4.5 during the addition of the acyl chloride, which favors the formation of the mono-acylated product. google.com Subsequent basification of the reaction mixture allows for the extraction of the desired 1-(2-furoyl)piperazine. The use of a large excess of piperazine and careful control of stoichiometry are key to maximizing the yield of the mono-acylated product.

Alternatively, protection-deprotection strategies can be employed. For instance, reacting mono-Boc-piperazine with 2-furoyl chloride, followed by the deprotection of the Boc group, would yield 1-(2-furoyl)piperazine hydrochloride. This method offers excellent control over the regioselectivity of the acylation. mdpi.com

N-Alkylation Approaches for Introducing the Furylmethyl Group

The introduction of the 2-furylmethyl group can be achieved by the N-alkylation of a suitable piperazine derivative. In the context of a stepwise synthesis, this would involve the alkylation of 1-(2-furoyl)piperazine. The alkylating agent is typically 2-furfuryl chloride or 2-furfuryl bromide.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent is also critical, with polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) being commonly employed. researchgate.net The reaction of 1-(2-furoyl)piperazine with an electrophile like 3,4-dichlorobenzyl chloride, which is analogous to 2-furfuryl chloride, highlights the feasibility of this approach.

Reductive amination represents another viable method for introducing the furylmethyl group. mdpi.com This would involve the reaction of piperazine with 2-furaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form 1-(2-furylmethyl)piperazine. This intermediate would then be acylated in a subsequent step as described in section 2.2.1.

Stepwise and Convergent Synthesis Routes

Stepwise Synthesis:

The most straightforward and commonly employed route for the synthesis of 1-(2-furoyl)-4-(2-furylmethyl)piperazine is a stepwise approach.

Route 1 (Acylation then Alkylation): This is often the preferred route. Piperazine is first mono-acylated with 2-furoyl chloride to yield 1-(2-furoyl)piperazine. The resulting secondary amine is then alkylated with 2-furfuryl chloride in the presence of a base to afford the final product. bas.bg This sequence is generally efficient as the initial acylation deactivates one of the nitrogen atoms, reducing the likelihood of di-alkylation in the second step.

Route 2 (Alkylation then Acylation): In this alternative stepwise route, piperazine is first mono-alkylated with 2-furfuryl chloride to give 1-(2-furylmethyl)piperazine. This intermediate is then acylated with 2-furoyl chloride. Care must be taken during the initial alkylation step to minimize the formation of the 1,4-bis(2-furylmethyl)piperazine by-product, often by using a large excess of piperazine.

Convergent Synthesis:

A convergent synthesis strategy would involve the preparation of two more complex fragments that are then joined together to form the final product. organic-chemistry.org For instance, one could synthesize a precursor containing the piperazine-2-furoyl moiety and another with the furylmethyl group, and then couple them. However, for a relatively small molecule like 1-(2-furoyl)-4-(2-furylmethyl)piperazine, a stepwise synthesis is generally more efficient and cost-effective.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis of 1-(2-furoyl)-4-(2-furylmethyl)piperazine are highly dependent on the reaction conditions. Key parameters to optimize include the choice of solvent, base, temperature, and the stoichiometry of the reactants.

Solvent Effects on Reaction Efficiency

The solvent plays a crucial role in the N-alkylation step of the synthesis, influencing the solubility of the reactants, the reaction rate, and the product distribution. The choice of solvent can significantly impact the efficiency of the reaction between 1-(2-furoyl)piperazine and 2-furfuryl chloride. mdpi.com

Polar aprotic solvents are generally favored for N-alkylation reactions as they can solvate the cationic intermediates formed during the reaction without interfering with the nucleophilicity of the amine. A comparative study of different solvents for a model N-alkylation of a piperazine derivative could yield the following illustrative data:

| Solvent | Dielectric Constant (ε) at 20°C | Reaction Time (h) | Yield (%) |

| Acetonitrile | 37.5 | 6 | 85 |

| Dimethylformamide (DMF) | 36.7 | 4 | 92 |

| Dichloromethane (B109758) (DCM) | 8.9 | 12 | 65 |

| Tetrahydrofuran (THF) | 7.5 | 10 | 70 |

| Toluene | 2.4 | 24 | 40 |

This is an interactive data table based on typical results for N-alkylation reactions of piperazines. Actual results for the specific synthesis of 1-(2-furoyl)-4-(2-furylmethyl)piperazine may vary.

As indicated in the table, polar aprotic solvents like DMF and acetonitrile generally provide higher yields in shorter reaction times compared to less polar solvents like DCM and toluene. researchgate.netscielo.br This is attributed to their ability to stabilize the transition state of the SN2 reaction. Therefore, for the N-alkylation of 1-(2-furoyl)piperazine with 2-furfuryl chloride, DMF or acetonitrile would be the preferred solvents to achieve optimal reaction efficiency.

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the synthesis of 1-(2-furoyl)-4-(2-furylmethyl)piperazine, like most chemical reactions, are significantly influenced by temperature. The synthesis generally proceeds in two key stages: the initial acylation of piperazine to form 1-(2-furoyl)piperazine, followed by the N-alkylation with a 2-furylmethyl group.

Optimal temperature control is therefore a crucial parameter. Studies on similar N-monoalkylation of piperazine have shown that reactions are often conducted in a temperature range of 20°C to 90°C, balancing reaction speed with selectivity. google.com For instance, a reaction might be initiated at a lower temperature and then gently heated to ensure complete conversion while minimizing byproduct formation. google.com

Pressure: The influence of pressure on the synthesis of 1-(2-furoyl)-4-(2-furylmethyl)piperazine is generally considered negligible for the liquid-phase acylation and alkylation steps when using non-gaseous reagents like 2-furoyl chloride and 2-furfuryl chloride. Most organic reactions in the liquid phase experience minimal changes in rate with pressure variations because the volume of activation is very small.

However, if a greener synthetic route such as reductive amination is employed for the alkylation step (using 2-furfural and hydrogen gas), pressure becomes a critical parameter. In such cases, the reaction rate is directly proportional to the partial pressure of hydrogen. Catalytic hydrogenations for reductive aminations are typically carried out under pressures ranging from atmospheric to several bars to ensure sufficient hydrogen availability in the reaction medium and on the catalyst surface. google.comrsc.org

Table 1: Conceptual Influence of Temperature on Reaction Rate

| Temperature (°C) | Relative Rate Constant (k) | Expected Selectivity for Mono-substitution |

|---|---|---|

| 25 | 1.0 (Baseline) | High |

| 50 | ~2-4 | Moderate to High |

| 80 | ~8-16 | Moderate (Risk of byproducts increases) |

| 120 | ~64-256 | Low (Significant byproduct formation likely) |

Note: This table presents a conceptual illustration based on general kinetic principles (assuming an activation energy that doubles the rate every 10-20°C) and is not based on experimental data for this specific compound.

Catalyst Selection and Loading Studies

The choice of catalyst is paramount and depends on the specific synthetic route chosen for the preparation of 1-(2-furoyl)-4-(2-furylmethyl)piperazine.

Acylation Step (Piperazine to 1-(2-furoyl)piperazine): The reaction of piperazine with an acyl halide like 2-furoyl chloride is typically a rapid nucleophilic acyl substitution that does not require a catalyst in the traditional sense. However, the reaction generates one equivalent of hydrochloric acid (HCl), which protonates the basic nitrogen atoms of piperazine, rendering them non-nucleophilic and halting the reaction. Therefore, a stoichiometric amount of a base is required to act as an acid scavenger. Excess piperazine can serve this role, but this reduces the yield based on the starting piperazine. A more common approach is to use a non-nucleophilic tertiary amine, such as triethylamine (TEA), as the acid scavenger. While not a true catalyst, its presence is essential for the reaction to proceed to completion.

Alkylation Step (1-(2-furoyl)piperazine to Final Product): Two primary routes are considered for the alkylation step, each requiring different catalytic systems.

Direct Alkylation with an Alkyl Halide: This traditional SN2 reaction involves treating 1-(2-furoyl)piperazine with a reactive species like 2-furfuryl chloride. Similar to the acylation step, this reaction produces HCl, necessitating an acid scavenger. Phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts can sometimes be employed to enhance the reaction rate, especially in biphasic systems.

Reductive Amination with an Aldehyde: A greener and more atom-economical approach is the reductive amination of 1-(2-furoyl)piperazine with 2-furfural. acs.org This process involves two stages: the formation of an iminium ion intermediate, followed by its reduction. This reduction requires a catalyst. Heterogeneous catalysts are preferred for their ease of separation and potential for reuse. rsc.orgtaylorfrancis.com Common choices include noble metals like Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh) on supports like carbon (C) or alumina (B75360) (Al₂O₃), as well as non-noble metals like Nickel (Ni) and Cobalt (Co). rsc.orgrsc.orgnih.gov The catalyst loading is a critical parameter to optimize, typically ranging from 1-5 mol% for precious metals to ensure efficiency without excessive cost.

Table 2: Potential Catalytic Systems for the Reductive Amination Step

| Catalyst | Support | Typical Reductant | Key Advantages |

|---|---|---|---|

| Pd/C | Carbon | H₂ gas | High activity, widely used |

| Raney Ni | - | H₂ gas | Cost-effective, high activity |

| Ru/Al₂O₃ | Alumina | H₂ gas, NH₃ | High selectivity in aminations rsc.org |

| Co-NPs | Graphene | H₂ gas | Earth-abundant metal, magnetically recoverable rsc.org |

Green Chemistry Principles in the Synthesis of 1-(2-furoyl)-4-(2-furylmethyl)piperazine

Applying green chemistry principles to the synthesis of 1-(2-furoyl)-4-(2-furylmethyl)piperazine is crucial for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include maximizing atom economy, minimizing solvent use, and managing waste effectively. rsc.org

Atom Economy and Reaction Efficiency

Atom economy is a core metric of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comrsc.org The synthesis of 1-(2-furoyl)-4-(2-furylmethyl)piperazine can be designed to optimize this metric.

Let's compare two plausible synthetic pathways:

Pathway A (Traditional): Involves the use of 2-furoyl chloride for acylation and 2-furfuryl chloride for alkylation, both requiring a base like triethylamine (Et₃N) to neutralize the HCl byproduct.

Step 1: C₄H₁₀N₂ + C₅H₃O₂Cl + Et₃N → C₉H₁₂N₂O₂ + Et₃N·HCl

Step 2: C₉H₁₂N₂O₂ + C₅H₅OCl + Et₃N → C₁₄H₁₆N₂O₃ + Et₃N·HCl

Pathway B (Greener): Involves amide coupling with 2-furoic acid (using a less wasteful coupling agent or catalytic method) and reductive amination with 2-furfural and H₂.

Step 1 (Amide Coupling): C₄H₁₀N₂ + C₅H₄O₃ → C₉H₁₂N₂O₂ + H₂O

Step 2 (Reductive Amination): C₉H₁₂N₂O₂ + C₅H₄O₂ + H₂ → C₁₄H₁₆N₂O₃ + H₂O

The atom economy for Pathway B is significantly higher because the only byproduct is water, whereas Pathway A generates large amounts of triethylammonium (B8662869) chloride salt waste. scranton.edu While the reaction yield measures the efficiency of a specific experimental run, atom economy reflects the intrinsic efficiency of the chosen chemical transformation. primescholars.com

Table 3: Theoretical Atom Economy Comparison

| Pathway | Reactants | Desired Product | Byproducts | % Atom Economy |

|---|---|---|---|---|

| A (Acyl/Alkyl Chloride) | Piperazine, 2-Furoyl Chloride, 2-Furfuryl Chloride, 2 Et₃N | 1-(2-furoyl)-4-(2-furylmethyl)piperazine | 2x Triethylammonium chloride | 46.5% |

| B (Reductive Amination) | Piperazine, 2-Furoic Acid, 2-Furfural, H₂ | 1-(2-furoyl)-4-(2-furylmethyl)piperazine | 2x Water | 88.9% |

Calculations are based on the molecular weights of all atoms in the reactants versus those incorporated into the final product.

Solvent Minimization and Alternative Media

The choice of solvent has a major impact on the environmental footprint of a synthesis. Traditional syntheses of piperazine derivatives often use chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF). nih.gov Green chemistry encourages the replacement of these hazardous solvents with safer alternatives.

Alternative Solvents: For the synthesis of 1-(2-furoyl)-4-(2-furylmethyl)piperazine, several greener options can be considered:

2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is a suitable replacement for THF and DCM in many applications. nih.gov

Aqueous Media: Conducting reactions in water is highly desirable. The acylation and alkylation of piperazines can potentially be performed in water if the pH is carefully controlled to maintain the nucleophilicity of the amine. google.com

Ionic Liquids (ILs): These non-volatile solvents can act as both the reaction medium and, in some cases, the catalyst. They are often recyclable, though their toxicity and biodegradability must be assessed. nih.gov

Solvent-Free Conditions: Reactions can sometimes be run "neat" (without any solvent), especially with liquid reactants, often assisted by microwave irradiation to accelerate the reaction. This approach dramatically reduces solvent waste.

Flow Chemistry: Implementing the synthesis in a continuous flow reactor can also minimize solvent usage and improve efficiency and safety. Flow processes allow for better control over temperature and mixing, often leading to higher yields and purities, which simplifies downstream purification and reduces the need for large volumes of solvents for chromatography. nih.gov

Waste Reduction and Byproduct Management

A primary goal of green synthesis is the minimization of waste at its source. acs.org In the synthesis of 1-(2-furoyl)-4-(2-furylmethyl)piperazine, waste arises from byproducts, unreacted starting materials, and purification processes.

Sources of Waste:

Stoichiometric Byproducts: As highlighted in the atom economy section, traditional routes generate significant salt waste (e.g., triethylammonium chloride). Choosing a catalytic route like reductive amination, which produces only water, is the most effective strategy for waste reduction. acs.org

Side-Reaction Products: The primary side reaction in piperazine synthesis is di-substitution, where both nitrogen atoms react. This can be minimized by using a large excess of piperazine, employing protecting group strategies, or by carefully controlling the stoichiometry and addition rate of the electrophile. mdpi.com

Purification Waste: Chromatographic purification is effective but generates large volumes of solvent waste. Developing reaction conditions that yield a high-purity crude product allows for purification by less wasteful methods like crystallization or distillation.

Waste Management Strategies:

Catalyst Recycling: Using heterogeneous catalysts for the alkylation step allows for simple filtration and reuse, reducing metal waste and process costs. acs.org

Solvent Recycling: Recovering and reusing solvents through distillation significantly lowers the process mass intensity (PMI) of the synthesis. rsc.org

Telescoping Reactions: Performing multiple synthetic steps in a single pot without isolating intermediates (a "one-pot" or "telescoped" synthesis) can drastically reduce waste from workup and purification steps. nih.gov For example, after the initial acylation, the alkylating agent could be added directly to the same reactor to form the final product.

By integrating these green chemistry principles, the synthesis of 1-(2-furoyl)-4-(2-furylmethyl)piperazine can be transformed from a conventional process into a modern, efficient, and sustainable operation.

Advanced Structural Characterization and Conformational Analysis of 1 2 Furoyl 4 2 Furylmethyl Piperazine

Spectroscopic Methodologies for Elucidation of 1-(2-furoyl)-4-(2-furylmethyl)piperazine

A complete spectroscopic profile for 1-(2-furoyl)-4-(2-furylmethyl)piperazine is not available in the reviewed literature. However, based on the known structural features of N-acylpiperazines and furan-containing molecules, a hypothetical outline of the expected spectroscopic data can be constructed.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Detailed ¹H, ¹³C, and 2D NMR data for 1-(2-furoyl)-4-(2-furylmethyl)piperazine have not been reported. A full analysis, including chemical shifts and coupling constants from COSY, HSQC, and HMBC experiments, would be necessary to unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations within the molecule. Such an analysis would be crucial for confirming the connectivity of the furoyl and furylmethyl moieties to the piperazine (B1678402) ring.

In analogous N-acylpiperazine systems, researchers have noted the presence of rotamers due to the restricted rotation around the amide C-N bond. This phenomenon would likely lead to the observation of doubled or broadened signals in the NMR spectra of 1-(2-furoyl)-4-(2-furylmethyl)piperazine at room temperature, corresponding to the different conformations of the furoyl group relative to the piperazine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Specific IR and Raman spectra for 1-(2-furoyl)-4-(2-furylmethyl)piperazine are not documented. An experimental investigation would be expected to reveal characteristic vibrational modes. A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration would be a key feature in the IR spectrum, typically appearing in the region of 1630-1680 cm⁻¹. Other significant bands would include C-H stretching vibrations of the furan (B31954) rings and the piperazine methylene (B1212753) groups, as well as C-O-C stretching of the furan rings. Raman spectroscopy would complement the IR data, particularly for the non-polar bonds.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

While mass spectrometry data for more complex derivatives of 1-(2-furoyl)piperazine (B32637) exist, a detailed fragmentation pattern for the title compound is not available. High-resolution mass spectrometry would be required to confirm the exact molecular weight. The fragmentation pattern would be expected to show characteristic losses of the furoyl and furylmethyl groups, providing further confirmation of the compound's structure.

UV-Vis Spectroscopy for Electronic Transitions

The electronic transitions of 1-(2-furoyl)-4-(2-furylmethyl)piperazine have not been characterized by UV-Vis spectroscopy. The furan rings and the furoyl chromophore would be expected to give rise to absorption bands in the UV region, likely corresponding to π-π* and n-π* transitions.

Single-Crystal X-ray Diffraction Studies of 1-(2-furoyl)-4-(2-furylmethyl)piperazine

No published single-crystal X-ray diffraction data exists for 1-(2-furoyl)-4-(2-furylmethyl)piperazine.

Determination of Solid-State Molecular Conformation

Without experimental crystallographic data, a definitive determination of the solid-state molecular conformation is impossible. Such a study would provide precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the piperazine ring (likely a chair conformation) and the relative orientations of the furoyl and furylmethyl substituents. It would also elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of 1-(2-furoyl)-4-(2-furylmethyl)piperazine is anticipated to be governed by a combination of weak intermolecular forces. While a definitive crystal structure is not available in the surveyed literature, an analysis of its constituent functional groups allows for the prediction of likely interactions.

A hypothetical table of potential intermolecular interactions is presented below, based on the analysis of related structures.

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| C-H···O | Piperazine C-H | Furoyl C=O | 2.2 - 2.8 |

| C-H···O | Furan C-H | Furan O | 2.3 - 2.9 |

| C-H···N | Furan C-H | Piperazine N | 2.4 - 3.0 |

| π-π Stacking | Furan ring centroid | Furan ring centroid | 3.5 - 4.0 |

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly in drug development, as different polymorphs can exhibit different physical properties. For 1-(2-furoyl)-4-(2-furylmethyl)piperazine, polymorphism is a distinct possibility due to the conformational flexibility of the piperazine ring and the rotational freedom of the two substituents.

Different crystallization conditions (e.g., solvent, temperature, pressure) could lead to the formation of different polymorphs, each with a unique crystal lattice and, consequently, distinct physical properties. Crystal engineering principles can be applied to target specific crystal forms. For instance, the use of co-crystal formers with hydrogen bonding capabilities could lead to the formation of novel crystalline solids with tailored properties by creating specific supramolecular synthons. The study of piperazine derivatives has shown that polymorphism can arise from different conformers of the piperazine ring being present in the crystal lattice.

Conformational Isomerism and Dynamics of the Piperazine Ring

The conformational landscape of 1-(2-furoyl)-4-(2-furylmethyl)piperazine is complex, primarily due to the dynamics of the piperazine ring and the restricted rotation around the N-C(O) amide bond.

Inversion Barriers and Ring Flipping Energetics

The piperazine ring typically adopts a chair conformation to minimize steric strain. However, this chair conformation is not static and can undergo a ring inversion process, passing through a higher-energy boat or twist-boat transition state. In unsymmetrically substituted piperazines like the title compound, the two chair conformers (with substituents in axial or equatorial positions) are not energetically equivalent.

Studies on analogous N-benzoylated piperazines using temperature-dependent NMR spectroscopy have shown that the activation energy barriers (ΔG‡) for piperazine ring inversion are typically in the range of 56 to 80 kJ/mol. rsc.org It is expected that 1-(2-furoyl)-4-(2-furylmethyl)piperazine would exhibit a similar energy barrier for its ring inversion.

Table of Predicted Ring Inversion Energetics

| Process | Transition State | Predicted Activation Energy (ΔG‡) |

|---|

Rotational Barriers of the N-Substituents

Two primary rotational barriers are of significance in 1-(2-furoyl)-4-(2-furylmethyl)piperazine:

Rotation around the N-C(O) bond of the furoyl group: Due to the partial double bond character of the amide C-N bond, rotation is restricted. This leads to the existence of two planar conformers (E/Z). For N-acyl piperazines, the energy barrier for this rotation is significant and often higher than that of the ring inversion. rsc.org Dynamic NMR studies on related N-benzoylated systems have quantified these barriers. rsc.org

Rotation around the N-CH2 bond of the furylmethyl group: Rotation around this single bond is generally less hindered than the amide bond rotation. However, steric interactions between the furylmethyl group and the piperazine ring can still create a notable rotational barrier.

Table of Predicted Rotational Energy Barriers

| Rotation | Description | Predicted Activation Energy (ΔG‡) |

|---|---|---|

| N-C(O) bond (Furoyl) | Amide bond rotation | 60 - 85 kJ/mol |

Solution-State Conformational Equilibria

In solution, 1-(2-furoyl)-4-(2-furylmethyl)piperazine is expected to exist as a dynamic equilibrium of multiple conformers. The primary equilibrium will be between the two chair forms of the piperazine ring. The relative populations of these conformers will be determined by the steric bulk of the furoyl and furylmethyl groups. It is generally observed that bulky substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions.

Chemical Reactivity and Reaction Mechanisms of 1 2 Furoyl 4 2 Furylmethyl Piperazine

Reactivity at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms at positions 1 and 4, which exhibit markedly different chemical properties due to their distinct chemical environments.

The nitrogen atom at the N4 position, bearing a furylmethyl group, functions as a tertiary amine. This nitrogen possesses a lone pair of electrons, making it a nucleophilic center. libretexts.orgchemguide.co.uk In contrast, the nitrogen at the N1 position is part of an amide linkage with the 2-furoyl group. The resonance delocalization of the N1 lone pair onto the adjacent carbonyl oxygen significantly diminishes its nucleophilicity.

Consequently, reactions with electrophiles occur preferentially at the N4 nitrogen. Amines are known to react with various electrophiles, such as alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk Research on the related compound, 1-(2-furoyl)piperazine (B32637), has shown that the secondary amine (equivalent to the N4 position before substitution with the furylmethyl group) acts as the nucleophile in substitution reactions with butadienes, underscoring the enhanced reactivity of the non-amide nitrogen. bas.bg

Table 1: Reactivity of Functional Groups in 1-(2-furoyl)-4-(2-furylmethyl)piperazine

| Functional Group | Position | Expected Reactivity | Typical Reactions |

| Tertiary Amine | Piperazine N4 | Nucleophilic, Basic | Alkylation, Protonation |

| Amide | Piperazine N1 / Carbonyl | Low Nucleophilicity (N), Electrophilic (C) | Hydrolysis, Reduction |

| Furan (B31954) Ring | Attached to CH2 | Electron-rich, Diene | Electrophilic Aromatic Substitution, Diels-Alder |

| Furan Ring | Attached to C=O | Electron-poor, Diene | Reduced reactivity in EAS and Diels-Alder |

The most basic site within the molecule is the tertiary amine at the N4 position. This site is readily protonated in the presence of acids to form a piperazinium salt. nih.gov The formation of such salts is a common characteristic of piperazine derivatives. nih.gov The specific pKa value is influenced by the electronic effects of the substituents on the piperazine ring. The electron-withdrawing nature of the 2-furoyl group at N1 inductively lowers the basicity of the N4 nitrogen compared to unsubstituted piperazine.

The amide nitrogen at N1 is significantly less basic and requires much stronger acidic conditions to undergo protonation. Therefore, under typical acidic conditions, protonation will occur selectively at the N4 position.

Reactivity of the Furan Moieties

The molecule contains two furan rings that are not chemically equivalent, leading to differential reactivity.

Furan is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS), with a reactivity much greater than that of benzene. pearson.comchemenu.com Substitution preferentially targets the α-positions (C2 or C5) because the resulting carbocation intermediate is more effectively stabilized by resonance involving the ring's oxygen atom. chemicalbook.comquora.compearson.com

The two furan rings in the target molecule will exhibit different susceptibilities to EAS:

Furoyl Group Furan: This ring is directly attached to the electron-withdrawing carbonyl group of the amide. This deactivates the ring, making it significantly less reactive towards electrophiles.

Furylmethyl Group Furan: This ring is connected via a methylene (B1212753) bridge to the piperazine nitrogen. This alkyl-type substituent is weakly electron-donating, thus activating the ring for EAS relative to unsubstituted furan.

Therefore, electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions are predicted to proceed selectively on the furan ring of the furylmethyl moiety, with the primary site of attack being the C5 position.

The conjugated diene system within the furan ring allows it to participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, yielding 7-oxanorbornene derivatives. nih.govtudelft.nl The efficiency of furan as a diene is sensitive to its substituents.

The electron-poor furan of the furoyl group is a deactivated diene. Its participation in Diels-Alder reactions would likely require highly reactive dienophiles or catalytic conditions to proceed efficiently. nih.govtudelft.nl

The more electron-rich furan of the furylmethyl group is expected to be a more competent diene for cycloaddition reactions.

Diels-Alder reactions involving furans are often reversible, which can affect product yields and selectivity. nih.gov A variety of dienophiles, including maleimides and acetylenic esters, are commonly used. tudelft.nl Beyond the classic Diels-Alder reaction, other cycloaddition pathways, such as catalytic [4+4] and [4+2] cycloadditions, have been developed for furan-based structures, highlighting the synthetic versatility of this heterocycle. nih.govresearchgate.net

Table 2: Comparison of Furan Ring Reactivity

| Furan Moiety | Substituent Effect | Reactivity in Electrophilic Aromatic Substitution (EAS) | Reactivity in Diels-Alder Reaction |

| 2-Furoyl | Electron-withdrawing (-C(O)R) | Deactivated | Deactivated |

| 2-Furylmethyl | Weakly electron-donating (-CH2R) | Activated | Activated |

Transformations Involving the Carbonyl Functionality of the Furoyl Group

The carbonyl group is part of a stable amide linkage, which is generally less reactive than ketones or aldehydes. However, it can undergo specific chemical transformations.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either strong acidic or basic conditions, which usually requires elevated temperatures. This reaction would break the molecule down into 2-furoic acid and 1-(2-furylmethyl)piperazine (B1269322).

Reduction: The amide carbonyl can be completely reduced to a methylene group (-CH2-) by powerful reducing agents such as lithium aluminum hydride (LiAlH4). This transformation would convert the 1-(2-furoyl) group into a second 1-(2-furylmethyl) group, yielding the symmetric product 1,4-bis(2-furylmethyl)piperazine.

Other Transformations: Modern synthetic methods, such as borylative transformations, offer pathways to functionalize carbonyl compounds, though specific applications to this molecule are not widely documented. rsc.org

Reduction Pathways to Alcohols

The carbonyl group of the 2-furoyl moiety is a key site for reduction. Due to the electron-donating nature of the adjacent nitrogen atom in the piperazine ring, the amide carbonyl is less electrophilic than a ketone or aldehyde carbonyl. Consequently, mild reducing agents such as sodium borohydride (B1222165) are generally ineffective at reducing amides. Stronger reducing agents, specifically metal hydrides like lithium aluminum hydride (LiAlH₄), are required to achieve the reduction of the amide to an alcohol. masterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the furoyl group. This initial attack forms a tetrahedral intermediate. Subsequently, the aluminum hydride species coordinates to the oxygen atom, facilitating the cleavage of the carbon-oxygen double bond. A second hydride transfer then occurs, leading to the formation of an alkoxide intermediate. Upon aqueous workup, this intermediate is protonated to yield the corresponding primary alcohol, [1-(2-furyl)methyl]-4-(2-furylmethyl)piperazine.

| Reducing Agent | Substrate Functional Group | Expected Product | General Reaction Conditions |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amide (Furoyl group) | Primary Alcohol | Anhydrous aprotic solvent (e.g., THF, diethyl ether), followed by aqueous workup |

| Sodium Borohydride (NaBH₄) | Amide (Furoyl group) | No reaction | Protic solvents (e.g., methanol, ethanol) |

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the furoyl group, while less reactive than that of ketones, can still undergo nucleophilic addition reactions with potent nucleophiles such as organolithium and Grignard reagents. wikipedia.orgsaylor.org These reactions typically lead to the formation of tertiary alcohols after an acidic workup.

The mechanism commences with the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon of the 1-(2-furoyl) moiety. This addition breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate with a negatively charged oxygen atom, which is stabilized by the lithium or magnesium cation. Due to the stability of the amide group, the reaction does not typically proceed via elimination of the piperazine moiety. Instead, the reaction is quenched with an acid, which protonates the alkoxide to yield the final tertiary alcohol product. The choice of the organometallic reagent determines the nature of the two identical alkyl or aryl groups attached to the newly formed tertiary alcohol center.

| Nucleophilic Reagent | Intermediate | Final Product (after workup) | Key Reaction Aspects |

|---|---|---|---|

| Organolithium (R-Li) | Tetrahedral alkoxide intermediate | Tertiary alcohol | Highly reactive, strong nucleophile and base |

| Grignard Reagent (R-MgX) | Tetrahedral alkoxide intermediate | Tertiary alcohol | Strong nucleophile and base |

Oxidative and Reductive Stability of the Compound and its Sub-structures

The stability of 1-(2-furoyl)-4-(2-furylmethyl)piperazine under oxidative and reductive conditions is dependent on the resilience of its furan and piperazine rings.

Oxidative Stability: The furan rings are the most susceptible part of the molecule to oxidative conditions. organicreactions.orgdntb.gov.uaresearchgate.net Furan and its derivatives can undergo oxidative ring cleavage when treated with various oxidizing agents. organicreactions.orgdntb.gov.uaresearchgate.net This can lead to the formation of dicarbonyl compounds. The furfuryl group may also be susceptible to oxidation. The piperazine ring, while generally stable, can undergo oxidation, particularly in the presence of metal catalysts, which can lead to the formation of various degradation products. utexas.edu

Reductive Stability: The furan and piperazine rings are generally stable under reductive conditions, especially those employed for the reduction of the amide group (e.g., catalytic hydrogenation or metal hydride reduction). The C-N bonds within the piperazine ring are typically resistant to cleavage under these conditions. mdpi.com However, under harsh reductive conditions, cleavage of the C-N bonds in the piperazine ring can occur. rsc.orgnih.gov

Mechanistic Insights into Degradation Pathways

The degradation of 1-(2-furoyl)-4-(2-furylmethyl)piperazine can be initiated by several factors, including acid, base, heat, and light, leading to the breakdown of the molecule through various mechanistic pathways.

Hydrolytic Degradation: The amide linkage is a primary site for hydrolytic cleavage, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the furoyl group is protonated, which increases the electrophilicity of the carbonyl carbon. youtube.com A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. youtube.com Proton transfer and elimination of the piperazine moiety (as its protonated form) results in the formation of 2-furoic acid and 1-(2-furylmethyl)piperazinium salt.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the piperazine anion is the rate-determining step. This is followed by a rapid proton transfer from the initially formed 2-furoic acid to the more basic piperazine anion, yielding a carboxylate salt and 1-(2-furylmethyl)piperazine.

Thermal Degradation: At elevated temperatures, the piperazine ring can undergo thermal degradation. utexas.eduresearchgate.net The degradation of piperazine itself is known to proceed through complex reaction pathways, potentially involving ring-opening and the formation of various smaller amine fragments. utexas.edu For the title compound, thermal stress could lead to the cleavage of the C-N bonds within the piperazine ring or the bonds connecting the furoyl and furylmethyl substituents to the piperazine nitrogen atoms.

Photo-oxidative Degradation: Exposure to light in the presence of oxygen and photosensitizers can lead to the degradation of both the furan and piperazine moieties. The furan ring can undergo photo-oxidation to yield ring-opened products. The piperazine ring can be susceptible to photo-oxidative degradation, which may involve the formation of radical intermediates and subsequent reactions leading to a complex mixture of degradation products. nih.govresearchgate.net Studies on the photo-oxidation of piperazine have shown that the reaction can proceed via C-H and N-H abstraction by hydroxyl radicals. nih.govresearchgate.net

Synthesis and Characterization of Novel Derivatives of 1 2 Furoyl 4 2 Furylmethyl Piperazine

Structural Modifications of the Furoyl Group

The furoyl moiety presents two primary avenues for structural alteration: substitution on the furan (B31954) ring and replacement of the furan ring with isoelectronic structures.

Substitutions on the Furan Ring of the Furoyl Moiety

The furan ring of the 2-furoyl group is susceptible to electrophilic substitution, allowing for the introduction of various functional groups, typically at the 5-position due to the activating effect of the furan oxygen.

Research into related 5-substituted-2-furoyl derivatives has demonstrated the feasibility of introducing a range of substituents onto the furan ring. These modifications can significantly alter the electronic and steric properties of the furoyl moiety. For instance, the synthesis of 5-aryl-2-furoyl derivatives has been accomplished, showcasing the introduction of phenyl, 4-fluorophenyl, 4-methylphenyl, 4-methoxyphenyl, and various nitrophenyl groups at the 5-position. bas.bgmdpi.com The general synthetic approach often involves the coupling of a substituted furan precursor with the desired side chain before the final acylation of the piperazine (B1678402).

A common strategy involves the nitration of furan derivatives. For example, the synthesis of 5-nitrofuran-tagged compounds is a well-established process in medicinal chemistry. nih.govwikipedia.org This is typically achieved using a nitrating agent like nitronium acetate. wikipedia.org The resulting 5-nitro-2-furoic acid can then be converted to its corresponding acyl chloride and reacted with 4-(2-furylmethyl)piperazine to yield the desired product.

Below is a table summarizing representative substitutions on the furan ring of the furoyl moiety, based on analogous synthetic routes.

| Derivative Name | Substituent at 5-position | Precursor for Furoyl Moiety |

| 1-(5-Nitro-2-furoyl)-4-(2-furylmethyl)piperazine | -NO₂ | 5-Nitro-2-furoic acid |

| 1-(5-(4-Fluorophenyl)-2-furoyl)-4-(2-furylmethyl)piperazine | 4-Fluorophenyl | 5-(4-Fluorophenyl)-2-furoic acid |

| 1-(5-(4-Methylphenyl)-2-furoyl)-4-(2-furylmethyl)piperazine | 4-Methylphenyl | 5-(4-Methylphenyl)-2-furoic acid |

| 1-(5-(4-Methoxyphenyl)-2-furoyl)-4-(2-furylmethyl)piperazine | 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-2-furoic acid |

Isoelectronic Replacements of the Furan Ring

Bioisosteric replacement of the furan ring with other five-membered heterocycles is a common strategy in drug design to modulate physicochemical properties and biological activity. Thiophene (B33073), being a close bioisostere of furan, is a frequent replacement. The synthesis of 1-(2-thenoyl)-4-(2-furylmethyl)piperazine, where the furoyl group is replaced by a thenoyl group, can be achieved by reacting 2-thenoyl chloride with 1-(2-furylmethyl)piperazine (B1269322). This substitution maintains a similar structural conformation while altering electronic distribution and potential hydrogen bonding capabilities due to the replacement of oxygen with sulfur. nih.gov

Other potential isoelectronic replacements for the furan ring include pyrrole, thiazole, and oxazole. The synthesis of these derivatives would involve the corresponding heterocyclic carboxylic acid chlorides, such as pyrrole-2-carbonyl chloride or thiazole-2-carbonyl chloride, in the acylation step.

The following table illustrates some isoelectronic replacements for the furoyl group.

| Derivative Name | Isoelectronic Ring | Acylating Agent |

| 1-(2-Thenoyl)-4-(2-furylmethyl)piperazine | Thiophene | 2-Thenoyl chloride |

| 1-(Pyrrole-2-carbonyl)-4-(2-furylmethyl)piperazine | Pyrrole | Pyrrole-2-carbonyl chloride |

| 1-(Thiazole-2-carbonyl)-4-(2-furylmethyl)piperazine | Thiazole | Thiazole-2-carbonyl chloride |

Structural Modifications of the Furylmethyl Group

Similar to the furoyl moiety, the furylmethyl group can be modified by substitutions on its furan ring or by altering the methylene (B1212753) linker connecting it to the piperazine ring.

Substitutions on the Furan Ring of the Furylmethyl Moiety

The furan ring of the furylmethyl group can also undergo electrophilic substitution, primarily at the 5-position. The synthesis of derivatives with substituents on this furan ring would typically start with a substituted furfural. For example, 5-nitrofurfural can be subjected to reductive amination with 1-(2-furoyl)piperazine (B32637) to yield 1-(2-furoyl)-4-(5-nitro-2-furylmethyl)piperazine. This introduces a potent electron-withdrawing group to this part of the molecule. Other substituted furfurals, such as 5-methylfurfural (B50972) or 5-chlorofurfural, could be used similarly to introduce different functional groups.

The synthesis of furfurylamine (B118560) and its derivatives is a well-documented process, often starting from the corresponding furfural. sctunisie.orgmdpi.comresearchgate.net These synthetic routes can be adapted to produce a variety of substituted furfurylamines, which can then be coupled with the 1-(2-furoyl)piperazine core.

A summary of potential substitutions on the furylmethyl furan ring is provided below.

| Derivative Name | Substituent at 5-position | Starting Furfural |

| 1-(2-Furoyl)-4-(5-nitro-2-furylmethyl)piperazine | -NO₂ | 5-Nitrofurfural |

| 1-(2-Furoyl)-4-(5-methyl-2-furylmethyl)piperazine | -CH₃ | 5-Methylfurfural |

| 1-(2-Furoyl)-4-(5-chloro-2-furylmethyl)piperazine | -Cl | 5-Chlorofurfural |

Alterations to the Methylene Linker

The methylene bridge connecting the furan ring to the piperazine nitrogen can be altered to assess the impact of chain length and steric bulk. Homologation to an ethyl or propyl linker can be achieved by using 2-(2-bromoethyl)furan (B1599995) or 2-(3-bromopropyl)furan (B2797265) for the alkylation of 1-(2-furoyl)piperazine. This extension of the linker can alter the conformational flexibility of the molecule.

Furthermore, introducing a substituent on the methylene carbon, for example, a methyl group, would create a chiral center. The synthesis of such a derivative could be accomplished by the reductive amination of 1-(2-furoyl)piperazine with 2-acetylfuran, which would yield 1-(2-furoyl)-4-(1-(2-furyl)ethyl)piperazine.

The table below outlines these modifications to the methylene linker.

| Derivative Name | Linker Modification | Alkylating/Carbonyl Precursor |

| 1-(2-Furoyl)-4-(2-(2-furyl)ethyl)piperazine | Extension to an ethyl linker | 2-(2-Bromoethyl)furan |

| 1-(2-Furoyl)-4-(1-(2-furyl)ethyl)piperazine | Addition of a methyl group to the linker | 2-Acetylfuran |

Modifications and Substitutions on the Piperazine Ring

The piperazine ring itself is a key site for modification. While the parent compound has substitutions at the N1 and N4 positions, further modifications can include substitution on the carbon atoms of the piperazine ring.

Direct C-H functionalization of the piperazine ring is a developing area of synthetic chemistry. mdpi.comresearchgate.netbeilstein-journals.orgnsf.gov These methods, often employing photoredox catalysis or directed lithiation, allow for the introduction of alkyl or aryl groups at the carbon atoms of the piperazine core, creating more complex three-dimensional structures. For instance, α-alkylation of N-Boc protected piperazines has been demonstrated and could be adapted for the synthesis of C-substituted derivatives of 1-(2-furoyl)-4-(2-furylmethyl)piperazine. nsf.gov

The synthesis of piperazine derivatives with substituents on the ring carbons is also commonly achieved through cyclization of appropriately substituted diamine precursors. sci-hub.se This approach allows for the controlled introduction of substituents at specific positions on the piperazine ring before the furoyl and furylmethyl groups are appended.

The following table provides examples of potential modifications on the piperazine ring.

| Derivative Name | Modification | General Synthetic Strategy |

| 1-(2-Furoyl)-4-(2-furylmethyl)-2-methylpiperazine | Methyl group at C2 | Cyclization of a substituted diamine precursor followed by N-acylation and N-alkylation. |

| 1-(2-Furoyl)-4-(2-furylmethyl)-2,6-dimethylpiperazine | Methyl groups at C2 and C6 (cis or trans) | Cyclization of a substituted diamine precursor followed by N-acylation and N-alkylation. |

| 1-(2-Furoyl)-4-(2-furylmethyl)-2-phenylpiperazine | Phenyl group at C2 | Cyclization of a substituted diamine precursor followed by N-acylation and N-alkylation. |

It is important to note that many of the derivatives discussed are synthesized from the precursor 1-(2-furoyl)piperazine. bas.bgmdpi.comchemicalbook.comresearchgate.netnih.govsigmaaldrich.comksu.edu.sanih.gov This readily available starting material can be reacted with various electrophiles at the secondary amine position to generate a wide array of N-substituted derivatives. For example, a series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides has been synthesized by reacting 1-(2-furoyl)piperazine with N-aryl/aralkyl-2-bromoacetamides. researchgate.net Similarly, reaction with S-substituted-3-nitro-1,3-butadienes yields another class of complex derivatives. bas.bgresearchgate.netresearchgate.net

Introduction of Additional Substituents at Piperazine Carbons

The introduction of substituents onto the carbon atoms (C-2, C-3, C-5, C-6) of the piperazine ring is a key strategy for modulating the pharmacological and pharmacokinetic properties of the parent molecule. While direct C-H activation on a pre-formed 1,4-disubstituted piperazine is challenging, modular synthetic approaches that build the ring from substituted precursors are more common and versatile. researchgate.netorganic-chemistry.org

One established method involves the cyclization of appropriately substituted diamine precursors. For instance, a modular synthesis of 2,6-disubstituted piperazines can be achieved through the intramolecular hydroamination of N-alkenyl amino alcohol derivatives, which are themselves derived from amino acids. organic-chemistry.org This strategy allows for precise control over the placement and nature of substituents.

A general approach to creating C-substituted piperazines can be envisioned starting from a primary amine and utilizing a sequential double Michael addition of nitrosoalkenes, followed by a reductive cyclization. researchgate.net Applying this concept, one could construct a C-substituted piperazine ring first and then subsequently append the 2-furoyl and 2-furylmethyl groups to the respective nitrogen atoms.

Research Findings: A versatile method for synthesizing C-substituted piperazines involves a palladium-catalyzed cyclization that couples a propargyl unit with a diamine component. This approach offers high yields and excellent control over both regiochemistry and stereochemistry, allowing for the creation of highly substituted piperazine rings. organic-chemistry.org Another powerful technique is the visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes, which can furnish 2-alkyl or 2-aryl piperazines under mild conditions. organic-chemistry.org

Below is a table of hypothetical derivatives where substituents have been introduced at the C-2 position of the piperazine ring of 1-(2-furoyl)-4-(2-furylmethyl)piperazine, based on these established synthetic principles.

| Derivative Name | Substituent at C-2 | Potential Precursor | Synthetic Strategy |

| 2-Methyl-1-(2-furoyl)-4-(2-furylmethyl)piperazine | -CH₃ | N¹-(2-furylmethyl)propane-1,2-diamine | Reductive amination / Cyclization |

| 2-Phenyl-1-(2-furoyl)-4-(2-furylmethyl)piperazine | -C₆H₅ | N¹-(2-furylmethyl)-1-phenylethane-1,2-diamine | Pd-catalyzed cyclization |

| 2-(Hydroxymethyl)-1-(2-furoyl)-4-(2-furylmethyl)piperazine | -CH₂OH | Serine-derived diamine | Cyclization of amino acid derivative |

This table presents hypothetical structures based on established synthetic methodologies for piperazine ring formation.

Exploiting Chiral Centers in the Piperazine Ring

Introducing chirality into the piperazine backbone is a critical step toward developing stereospecific agents. A highly effective strategy for synthesizing enantiomerically pure, C-substituted piperazines is to start from readily available chiral building blocks, such as α-amino acids. rsc.org For example, proteinogenic amino acids like (S)-serine can serve as the foundation for producing chiral (piperazin-2-yl)methanol derivatives. researchgate.net

The synthesis can proceed through the creation of an orthogonally bis-protected chiral 1,2-diamine from the starting amino acid. A key transformation in this sequence is often an aza-Michael addition, which establishes the core piperazine precursor structure. rsc.org This approach not only installs a substituent at a specific carbon (e.g., C-2) but also fixes its absolute stereochemistry, which is derived from the parent amino acid.

Research Findings: A practical and scalable route to enantiomerically pure 2-substituted piperazines has been demonstrated starting from α-amino acids. rsc.org The process involves four main steps, with the key transformation being an aza-Michael addition between a chiral diamine and a vinyl diphenyl sulfonium (B1226848) salt. This method is robust and has been successfully applied to multigram-scale synthesis. rsc.org In a separate study, researchers synthesized a series of chiral (piperazin-2-yl)methanols starting from (S)-serine. The key step involved reacting a chloroacetamide intermediate with various primary amines to yield diastereomeric bicyclic piperazinediones, which were then reduced to the final chiral piperazines. researchgate.net

| Derivative | Chiral Center | Chiral Precursor | Key Synthetic Step |

| (R)-2-(Hydroxymethyl)-piperazine | C-2 | (S)-Serine | Diastereoselective cyclization / Reduction |

| (R)-2-Methylpiperazine | C-2 | (R)-Alanine | Aza-Michael addition |

| (S)-2-Benzylpiperazine | C-2 | (S)-Phenylalanine | Reductive cyclization of diamine |

This table illustrates how chiral piperazine cores can be derived from common amino acids, which could then be N-functionalized to yield the target compounds.

Heterocyclic Ring Expansions or Contractions of Piperazine

Modifying the size of the heterocyclic core from a six-membered piperazine to a seven-membered diazepine (B8756704) (ring expansion) or a five-membered ring (contraction) can lead to novel scaffolds with distinct conformational properties and biological activities. While ring contraction is synthetically complex, ring expansion to 1,4-diazepanes is a well-documented strategy.

Research Findings: Methodologies exist for the synthesis of diazepanes, often in parallel with piperazine synthesis. A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to effectively mediate the coupling of diols and diamines to furnish both piperazines and diazepanes, demonstrating the feasibility of ring expansion. organic-chemistry.org Furthermore, the synthesis of fused bicyclic systems can be considered a structural modification that constrains the piperazine ring into a more rigid conformation. A notable example is the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. sci-hub.se This reaction creates a five-membered ring fused to the piperazine core, effectively altering the parent heterocyclic structure.

| Modification Type | Resulting Heterocycle | General Synthetic Method | Potential Precursor for Analogue |

| Ring Expansion | 1,4-Diazepane | Ru(II)-catalyzed Diol-Diamine Coupling | N-(2-furoyl)-N'-(2-furylmethyl)ethane-1,2-diamine + 1,3-propanediol |

| Fused Ring System | Tetrahydropyrrolo[1,2-a]pyrazine | Intramolecular Aza-Friedel-Crafts Reaction | N-(pyrrole-2-ylmethyl)ethane-1,2-diamine |

This table outlines conceptual pathways to modify the piperazine ring size or create fused systems based on known synthetic methods.

Stereoselective Synthesis of Chiral Analogues

The stereoselective synthesis of chiral analogues is paramount for investigating the structure-activity relationships of enantiomers. Such syntheses aim to produce a single desired stereoisomer in high yield and purity, avoiding the need for challenging chiral separations of racemic mixtures. Asymmetric catalysis and the use of chiral pool starting materials are the cornerstones of this approach.

Research Findings: The direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid, provides an efficient route to medicinally relevant chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivities (up to 94% ee). sci-hub.se This method highlights the power of chiral catalysts in controlling the stereochemical outcome of a cyclization reaction.

Alternatively, starting from enantiopure building blocks like amino acids provides a robust method to ensure the stereochemical integrity of the final product. rsc.orgresearchgate.net For example, a highly diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis of 2,6-disubstituted piperazines, where the stereochemistry is pre-determined by the cyclic sulfamidate precursors derived from amino acids. organic-chemistry.org

| Stereoselective Approach | Methodology | Example of Achieved Control | Reference |

| Catalytic Asymmetric Synthesis | Chiral Phosphoric Acid Catalysis | Synthesis of tetrahydropyrrolo[1,2-a]pyrazines in up to 94% enantiomeric excess. | sci-hub.se |

| Chiral Pool Synthesis | Use of α-Amino Acids (e.g., Serine) | Synthesis of enantiomerically pure 2-substituted piperazines. | rsc.orgresearchgate.net |

| Diastereoselective Reaction | Intramolecular Hydroamination | Highly diastereoselective formation of 2,6-disubstituted piperazines. | organic-chemistry.org |

This table summarizes proven strategies for achieving stereocontrol in the synthesis of chiral piperazine analogues.

Computational Chemistry and Molecular Modeling Studies of 1 2 Furoyl 4 2 Furylmethyl Piperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed picture of the electron distribution and reactivity of 1-(2-furoyl)-4-(2-furylmethyl)piperazine. These calculations are foundational for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For 1-(2-furoyl)-4-(2-furylmethyl)piperazine, FMO analysis reveals the distribution of these orbitals. The HOMO is typically localized over the electron-rich regions, such as the furan (B31954) rings and the nitrogen atoms of the piperazine (B1678402) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the electron-deficient areas, like the carbonyl group, which is susceptible to nucleophilic attack.

Interactive Table: Frontier Molecular Orbital Energies of 1-(2-furoyl)-4-(2-furylmethyl)piperazine

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital |

| LUMO | -1.89 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.36 | Energy difference between HOMO and LUMO |

Note: The data in this table is hypothetical and serves as a representative example for illustrative purposes.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping, also known as Molecular Electrostatic Potential (MEP), provides a visual representation of the charge distribution within a molecule. libretexts.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The EPS map uses a color spectrum to indicate different electrostatic potential values on the molecule's surface. Red regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions with intermediate electrostatic potential. researchgate.net

In the case of 1-(2-furoyl)-4-(2-furylmethyl)piperazine, the EPS map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the oxygen atoms of the furan rings, highlighting these as potential sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms attached to the piperazine and furan rings.

Bond Order and Charge Distribution Analysis

Bond order and charge distribution analysis provides quantitative data on the electronic structure of the molecule. Bond order is a measure of the number of chemical bonds between two atoms and indicates the strength and stability of the bond. Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule.

This analysis for 1-(2-furoyl)-4-(2-furylmethyl)piperazine would reveal the polarization of bonds within the molecule. For instance, the carbon atom of the carbonyl group is expected to have a significant positive partial charge, making it a strong electrophilic center. The oxygen atom of the carbonyl group and the nitrogen atoms of the piperazine ring would possess negative partial charges, indicating their nucleophilic character.

Interactive Table: Selected Atomic Charges and Bond Orders for 1-(2-furoyl)-4-(2-furylmethyl)piperazine

| Atom/Bond | Partial Charge (a.u.) | Bond Order |

| C (carbonyl) | +0.45 | 1.95 (C=O) |

| O (carbonyl) | -0.52 | 1.95 (C=O) |

| N (piperazine, furoyl side) | -0.28 | - |

| N (piperazine, furylmethyl side) | -0.31 | - |

Note: The data in this table is hypothetical and serves as a representative example for illustrative purposes.

Conformational Energy Landscape Exploration and Energy Minimization

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of 1-(2-furoyl)-4-(2-furylmethyl)piperazine is therefore essential for understanding its behavior.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformations

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to determine the stable conformations of a molecule and their relative energies. dergipark.org.trresearchgate.net These methods solve the Schrödinger equation (or a simplified form of it) to calculate the electronic energy of a given molecular geometry. By systematically changing the geometry and recalculating the energy, it is possible to identify the low-energy conformations, which are the most likely to be populated at room temperature. For piperazine derivatives, the chair conformation is typically the most stable for the piperazine ring. nih.gov

For 1-(2-furoyl)-4-(2-furylmethyl)piperazine, these calculations would explore the different possible orientations of the furoyl and furylmethyl substituents relative to the piperazine ring to identify the global minimum energy structure and other low-energy conformers.

Potential Energy Surface (PES) Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.deq-chem.com By systematically varying these parameters and calculating the energy at each step, a PES can be generated. This surface reveals the energy barriers between different conformations and can identify transition states. uni-muenchen.de

For 1-(2-furoyl)-4-(2-furylmethyl)piperazine, a PES scan could be performed by rotating the bonds connecting the furoyl and furylmethyl groups to the piperazine ring. This would provide detailed information about the rotational barriers and the most stable rotational isomers (rotamers).

Interactive Table: Rotational Energy Barriers from a Potential Energy Surface Scan

| Rotated Bond | Dihedral Angle Range | Energy Barrier (kcal/mol) |

| Piperazine-C(furoyl) | 0° to 360° | 5.8 |

| Piperazine-C(furylmethyl) | 0° to 360° | 3.2 |

Note: The data in this table is hypothetical and serves as a representative example for illustrative purposes.

Molecular Dynamics (MD) Simulations of the Compound

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like 1-(2-furoyl)-4-(2-furylmethyl)piperazine, MD simulations can provide critical insights into its conformational flexibility, interactions with various solvent environments, and the stability of potential supramolecular assemblies.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the dynamic evolution of the system. This allows researchers to observe how the molecule behaves in a simulated environment, such as in water, organic solvents, or within a larger molecular complex. Studies on piperazine-activated MDEA solutions have used MD to investigate the absorption mechanisms of CO2, highlighting the role of piperazine in the process. nih.gov Similar simulations on 1-(2-furoyl)-4-(2-furylmethyl)piperazine could elucidate its solvation shell structure and dynamic behavior in different media.

Key parameters analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD) and the Radius of Gyration (Rg).

RMSD is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides a measure of the structural stability of the molecule or complex over the simulation time. Stable systems are expected to reach a plateau in their RMSD values. mdpi.com

For example, MD simulations performed on various bioactive piperazine derivatives have been used to confirm the stability of ligand-receptor complexes, showing that the systems remain stable throughout the simulation period. mdpi.comnih.gov Applying this to 1-(2-furoyl)-4-(2-furylmethyl)piperazine would involve simulating the compound in various solvents (e.g., water, ethanol, chloroform) to understand how its conformation and dynamics are influenced by the surrounding environment.

Quantitative Structure-Property Relationship (QSPR) Modeling